While DPTU does have a CAS Registry Number (136337-67-2), which identifies it within a scientific database, searching scholarly databases and publications yields minimal results related to its research applications. This suggests that DPTU might be a niche compound, potentially under development or with limited research focus.
Based on the structural similarities of DPTU to known compounds, it is possible that it could be explored in the following research areas:
3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea is an organic compound with the molecular formula C23H32N2O2. It features a complex structure characterized by the presence of a urea functional group and a phenoxyphenyl moiety. This compound is notable for its application as an intermediate in the synthesis of Diafenthiuron, an insecticide widely used in agriculture to control pests . The unique arrangement of isopropyl and phenoxy groups contributes to its chemical properties and biological activities.
The primary reaction involving 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea is its conversion into Diafenthiuron. This transformation typically involves the coupling of this urea compound with other reagents to form the final insecticide product. The urea group allows for nucleophilic substitution reactions, which can be exploited in various synthetic pathways .
3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea exhibits significant biological activity, particularly as a precursor to Diafenthiuron. Diafenthiuron acts as an insect growth regulator, affecting the development of various insect species by disrupting their hormonal balance. This compound is effective against a range of pests, making it valuable in agricultural practices .
The synthesis of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea typically involves several steps:
The primary application of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea lies in its role as an intermediate in the synthesis of Diafenthiuron. Beyond its agricultural applications, it may also be explored in research settings for its potential effects on biological systems and as a model compound for studying similar chemical structures .
Research into the interactions of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea focuses on its biological effects on insects and potential environmental impacts. Studies indicate that compounds like Diafenthiuron can affect non-target species and ecosystems; hence, understanding these interactions is crucial for developing safer agricultural practices .
Several compounds share structural similarities with 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Diafenthiuron | Derived from 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea | Insect growth regulator |
1-(tert-Butyl)-3-(2,6-diisopropyl-4-methylphenyl)urea | Similar urea structure with methyl group | Different biological activity profile |
3-(4-Chlorophenoxy)aniline | Contains chlorinated phenoxy group | Used in different agrochemical applications |
Each of these compounds exhibits unique properties and applications, but 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea stands out due to its specific role in synthesizing a highly effective insecticide .
Irritant;Environmental Hazard